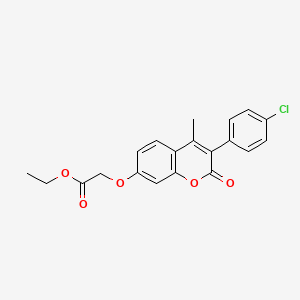

ethyl 2-((3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

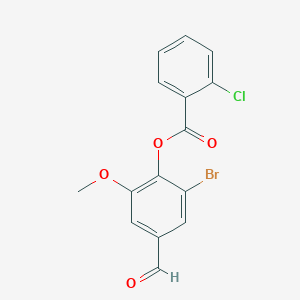

The compound is a derivative of coumarin (2H-chromen-2-one), which is a fragrant organic compound in the benzopyrone chemical class. The molecule contains a chlorophenyl group, a methyl group, and an ethyl acetate group attached to the coumarin backbone .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the fused benzene and pyrone rings of the coumarin backbone, with the various substituents attached at specified positions . Tools like NMR, HPLC, LC-MS, and UPLC are typically used for structural analysis .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For instance, the chlorophenyl group might undergo nucleophilic aromatic substitution reactions, and the ester group might undergo hydrolysis or transesterification .Physical And Chemical Properties Analysis

Based on the structure, we can predict that this compound is likely to be a solid under normal conditions. The presence of the polar ester group might make it somewhat soluble in polar solvents .Aplicaciones Científicas De Investigación

Organic Intermediates and Advanced Oxidation Processes

Studies on organic intermediates in the degradation of certain compounds by advanced oxidation processes have identified transient products similar in structure to ethyl 2-((3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetate. These processes are crucial for wastewater treatment and environmental remediation, highlighting the potential application of such compounds in environmental chemistry (Sun & Pignatello, 1993).

Antioxidative and Anti-inflammatory Properties

Research on the red seaweed Gracilaria opuntia led to the isolation of a highly oxygenated 2H-chromen derivative with antioxidative and anti-inflammatory properties. The structure and activity of this compound suggest potential applications in pharmaceuticals and nutraceuticals, particularly in inflammation and oxidative stress-related conditions (Makkar & Chakraborty, 2018).

Synthetic Methodologies

Efficient synthetic methodologies for ethyl [2-(2H-chromene-3yl)-4-oxo-1,3-thiazolidin-3yl]acetates have been developed, demonstrating the versatility of 2H-chromene derivatives in organic synthesis. These methodologies enable the creation of a wide range of compounds with potential applications in medicinal chemistry and material science (Reddy & Krupadanam, 2010).

Corrosion Inhibition

Quinoxalines, structurally similar to ethyl 2-((3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetate, have been studied as corrosion inhibitors for metals in acidic environments. This research has implications for the development of new materials and coatings to protect against corrosion in industrial applications (Zarrouk et al., 2014).

Antimicrobial Activity

Innovative compounds synthesized from ethyl 2-((3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetate have shown antimicrobial activity, suggesting their potential use in developing new antimicrobial agents to combat resistant bacterial and fungal strains (Parameshwarappa et al., 2009).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl 2-[3-(4-chlorophenyl)-4-methyl-2-oxochromen-7-yl]oxyacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClO5/c1-3-24-18(22)11-25-15-8-9-16-12(2)19(20(23)26-17(16)10-15)13-4-6-14(21)7-5-13/h4-10H,3,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXVVGSNDNMAPFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC2=C(C=C1)C(=C(C(=O)O2)C3=CC=C(C=C3)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-((3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-Methyl-2,6-dioxo-7-prop-2-enyl-8-(3,4,5-trimethylpyrazolyl)-1,3,7-trihydr opurinyl]acetamide](/img/structure/B2860862.png)

![N-[1-(2,3-Dihydro-1-benzofuran-5-yl)propan-2-yl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2860870.png)

![6-Ethoxy-1-[(3-fluorophenyl)methyl]-3-(4-methoxyphenyl)sulfonylquinolin-4-one](/img/structure/B2860871.png)

![1-(2,3-Dimethylphenyl)-4-[1-(prop-2-yn-1-yl)piperidine-2-carbonyl]piperazine](/img/structure/B2860872.png)

![2-(1-(4-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2860874.png)

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2860884.png)